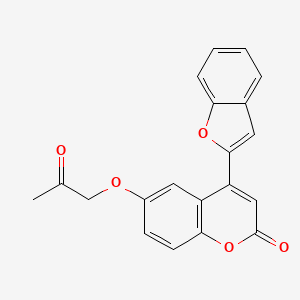

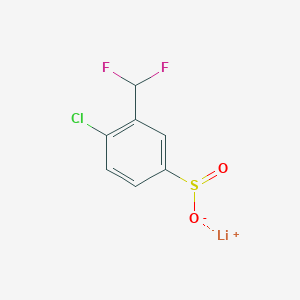

![molecular formula C23H17N3O3S B2853749 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-39-9](/img/structure/B2853749.png)

4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .

Chemical Reactions Analysis

Reactions at the benzylic position are common in similar compounds, including free radical bromination, nucleophilic substitution, and oxidation . The specific chemical reactions involving “4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide” are not detailed in the sources I found.Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Applications

Compounds similar to 4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and screened for their in vitro antimicrobial activities against both bacterial and fungal pathogens. Some compounds showed significant potency, with certain derivatives being particularly effective against specific strains, indicating their potential as novel antimicrobial agents. Additionally, these compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including human colon cancer, murine leukemia, and breast cancer cell lines. The results demonstrated that certain derivatives could serve as lead compounds for the development of new antiproliferative agents. The QSAR studies highlighted the importance of topological parameters in describing the antimicrobial activity of these compounds (Kumar et al., 2012).

Anticancer Evaluation

Another study focused on the design, synthesis, and anticancer evaluation of substituted benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Agents Synthesis

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their screening for antimicrobial activity revealed that some molecules were more potent than reference drugs against pathogenic strains. These findings suggest the synthesized compounds' potential as novel antimicrobial agents, with particular effectiveness against Gram-positive strains (Bikobo et al., 2017).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated as possible sensitizers of Eu(III) and Tb(III) luminescence. The study found these compounds could efficiently sensitize the luminescence of these metal ions, indicating their potential use in luminescent materials and bioimaging applications (Viswanathan & Bettencourt-Dias, 2006).

Propiedades

IUPAC Name |

4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3S/c27-22(18-11-9-17(10-12-18)13-16-5-2-1-3-6-16)25-23-24-21(15-30-23)19-7-4-8-20(14-19)26(28)29/h1-12,14-15H,13H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZGAUPKBIRCRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2853668.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2853675.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)